An In-Depth Technical Guide to 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate
An In-Depth Technical Guide to 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate, also known as 2,2-difluorovinyl tosylate, is a pivotal reagent in modern organic synthesis, particularly valued for its role as a precursor to the gem-difluoroalkene moiety. This functional group is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms. This guide provides a comprehensive overview of the chemical and physical properties of 2,2-difluoroethenyl 4-methylbenzene-1-sulfonate, detailed methodologies for its synthesis, an exploration of its reactivity, and its applications in synthetic chemistry, with a focus on its utility in cross-coupling reactions.
Introduction
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The gem-difluoroalkene unit (C=CF₂) is a particularly noteworthy pharmacophore, often serving as a bioisostere for carbonyl groups, amides, and other functional groups. This substitution can lead to enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in the design of novel therapeutic agents. 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate has emerged as a stable, versatile, and readily accessible electrophilic partner for the installation of this valuable motif. The tosylate group serves as an excellent leaving group, facilitating a variety of carbon-carbon bond-forming reactions.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 2,2-difluoroethenyl 4-methylbenzene-1-sulfonate is essential for its effective handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 185739-14-4 | [1][2] |
| Molecular Formula | C₉H₈F₂O₃S | [3] |
| Molecular Weight | 234.22 g/mol | [3] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Purity | >98.0% (GC) is commercially available | [4] |
| Storage | Sealed in a dry environment at room temperature is recommended. | [3] |
Synthesis of 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate
While a direct, detailed experimental protocol for the synthesis of 2,2-difluoroethenyl 4-methylbenzene-1-sulfonate is not extensively documented, a highly plausible and efficient route can be extrapolated from the synthesis of its iodo-substituted analog, 2,2-difluoro-1-iodoethenyl tosylate. The proposed synthesis involves the elimination of HF from a trifluoroethyl precursor followed by the introduction of the tosylate group.
Proposed Synthetic Pathway
The synthesis is envisioned to proceed in two main steps from the readily available 2,2,2-trifluoroethanol.
Caption: Proposed two-step synthesis of 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2,2,2-Trifluoroethyl 4-methylbenzene-1-sulfonate
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To a stirred solution of 2,2,2-trifluoroethanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq.).
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate, which can be used in the next step without further purification if of sufficient purity.
Step 2: Synthesis of 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate
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Prepare a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (2.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.
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Slowly add a solution of 2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate (1.0 eq.) in anhydrous THF to the base solution at -78 °C.
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Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours), monitoring the reaction by TLC or GC-MS.
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Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
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Allow the mixture to warm to room temperature and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford 2,2-difluoroethenyl 4-methylbenzene-1-sulfonate.
Spectroscopic Characterization (Predicted and Representative Data)
Accurate characterization of 2,2-difluoroethenyl 4-methylbenzene-1-sulfonate is crucial for confirming its identity and purity. While a complete set of spectra for this specific compound is not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the tosyl group, typically in the range of δ 7.3-7.9 ppm. The methyl group protons of the tosyl group will appear as a singlet around δ 2.4 ppm. The vinylic proton (=CH₂) will likely appear as a triplet or a more complex multiplet due to coupling with the two fluorine atoms.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methyl carbon of the tosyl group, and the two vinylic carbons. The carbon of the CF₂ group will exhibit a large one-bond C-F coupling constant, resulting in a triplet.
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¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and is expected to show a single resonance for the two equivalent fluorine atoms of the CF₂ group.
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FTIR: The infrared spectrum will display characteristic absorption bands for the sulfonate group (S=O stretching around 1370 and 1180 cm⁻¹), C=C stretching of the vinyl group, and C-F stretching vibrations.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tosyl group.
Reactivity and Synthetic Applications
The primary utility of 2,2-difluoroethenyl 4-methylbenzene-1-sulfonate lies in its ability to act as an electrophilic source of the 2,2-difluorovinyl group in cross-coupling reactions. The tosylate is an excellent leaving group, making the vinylic carbon susceptible to nucleophilic attack by organometallic reagents.
Suzuki-Miyaura Cross-Coupling Reactions
A significant application of 2,2-difluorovinyl tosylate is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with arylboronic acids. This reaction provides a direct and efficient method for the synthesis of 1-aryl-2,2-difluoroalkenes[6][7].
Caption: Suzuki-Miyaura coupling of 2,2-difluoroethenyl 4-methylbenzene-1-sulfonate.
This methodology is highly versatile, tolerating a wide range of functional groups on the arylboronic acid partner. The reaction typically proceeds under mild conditions with good to excellent yields, making it a valuable tool in the synthesis of complex molecules.
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
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Oxidative Addition: The Pd(0) catalyst inserts into the carbon-oxygen bond of the tosylate, forming a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the tosylate group.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst[8][9][10].
Handling and Safety
As with all chemical reagents, proper handling and safety precautions are paramount when working with 2,2-difluoroethenyl 4-methylbenzene-1-sulfonate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause decomposition.
-
Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition.
Conclusion
2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate is a valuable and versatile reagent for the introduction of the gem-difluoroalkene moiety into organic molecules. Its stability, accessibility, and reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a solid foundation for its effective utilization in research and development.
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